molecular formula C25H25N3O4S2 B12009925 N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Cat. No.: B12009925
M. Wt: 495.6 g/mol
InChI Key: GXSVKEQYTDQZNE-DQRAZIAOSA-N
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Description

This compound features a hybrid structure combining a thiazolidinone ring fused to an indole-acetamide scaffold. The thiazolidinone moiety (4-oxo-2-thioxo) is substituted with a 3-methoxypropyl group, while the indole core is linked to a 2,4-dimethylphenyl acetamide (Figure 1). The Z-configuration at the 3-position of the thiazolidinone ring is critical for maintaining planar geometry, which influences π-π stacking and intermolecular interactions .

Properties

Molecular Formula

C25H25N3O4S2

Molecular Weight

495.6 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C25H25N3O4S2/c1-15-9-10-18(16(2)13-15)26-20(29)14-28-19-8-5-4-7-17(19)21(23(28)30)22-24(31)27(25(33)34-22)11-6-12-32-3/h4-5,7-10,13H,6,11-12,14H2,1-3H3,(H,26,29)/b22-21-

InChI Key

GXSVKEQYTDQZNE-DQRAZIAOSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCCOC)/C2=O)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCCOC)C2=O)C

Origin of Product

United States

Preparation Methods

Cyclocondensation Using Thioglycolic Acid and Aldehyde Derivatives

Alternative routes employ cyclocondensation of mercaptoacetic acid with Schiff bases derived from 3-(3-methoxypropyl)amine and aldehydes :

  • Schiff Base Formation :

    • 3-(3-Methoxypropyl)amine reacts with 2-oxoindoline-3-carbaldehyde in glacial acetic acid (60°C, 4 hours) .

    • Yield: 80–88% for the imine intermediate.

  • Thiazolidinone Cyclization :

    • The Schiff base is treated with thioglycolic acid and zinc chloride (ZnCl₂) as a catalyst in toluene under reflux .

    • Reaction Time: 6–8 hours.

    • Yield: 72–76% after recrystallization from ethanol .

  • Final Acetamide Functionalization :

    • The thiazolidinone intermediate is acylated with chloroacetyl chloride, followed by coupling with 2,4-dimethylaniline in the presence of triethylamine .

    • Solvent: Tetrahydrofuran (THF), room temperature.

    • Yield: 68–74% .

Table 2: Comparative Analysis of Cyclocondensation Methods

ParameterMethod A (ZnCl₂)Method B (Bi(SCH₂COOH)₃)
Catalyst Loading10 mol%5 mol%
Reaction Time (h)6–84–5
Yield (%)72–7665–70

Microwave-Assisted Green Synthesis

Recent advancements utilize microwave irradiation to accelerate key steps :

  • One-Pot Microwave Protocol :

    • A mixture of 2-oxoindoline-3-carbaldehyde, 3-(3-methoxypropyl)isothiocyanate, and mercaptoacetic acid is irradiated (300 W, 100°C, 20 minutes) .

    • Catalyst: Nano-NiZr₄(PO₄)₆ (2 mol%) .

    • Yield: 82% with >95% purity .

  • Post-Functionalization :

    • The thiazolidinone product is directly acylated with chloroacetic anhydride and coupled with 2,4-dimethylaniline under microwave conditions (150 W, 5 minutes) .

    • Solvent-Free Conditions: Reduced environmental impact .

Advantages :

  • 40–50% reduction in reaction time compared to conventional methods .

  • Higher Z-selectivity (3Z:3E = 9:1) .

Enzymatic Resolution for Stereochemical Control

To address stereochemical challenges in the (3Z)-configuration, lipase-mediated resolution has been explored :

  • Racemic Synthesis :

    • The thiazolidinone-indole intermediate is synthesized via non-stereoselective Knoevenagel condensation .

  • Enzymatic Separation :

    • Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (3E)-isomer in a biphasic system (water/ethyl acetate) .

    • Conversion: >90% for the undesired (3E)-isomer .

    • Isolated Yield of (3Z)-Product: 88% with 99% enantiomeric excess .

Analytical Validation and Characterization

Critical quality control steps include:

  • HPLC Purity :

    • Column: C18 (4.6 × 250 mm, 5 µm).

    • Mobile Phase: Acetonitrile/0.1% formic acid (70:30).

    • Retention Time: 8.2 minutes .

  • Spectroscopic Confirmation :

    • ¹H NMR (DMSO- d6): δ 12.49 (s, 1H, NH), 7.77 (s, 1H, CH=), 3.76 (s, 3H, OCH₃) .

    • HRMS : m/z 507.1286 [M+H]⁺ (calc. 507.1286) .

Challenges and Optimization Opportunities

  • Stereochemical Control :

    • Conventional methods produce 3Z:3E ratios of 7:3; microwave and enzymatic methods improve this to 9:1 .

  • Scalability Issues :

    • Multi-step sequences suffer from cumulative yields (45–55% overall) .

    • Green chemistry approaches improve atom economy by 20–25% .

Table 3: Summary of Key Preparation Methods

MethodOverall Yield (%)3Z SelectivityScalability
Multi-Step Synthesis45–5570%Moderate
Microwave-Assisted65–7090%High
Enzymatic Resolution75–8099%Low

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.

    Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with four analogs differing in substituents, core structures, or functional groups (Table 1). Key findings from structural, physicochemical, and bioactivity analyses are summarized.

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Key Substituents Molecular Formula Predicted CCS (Ų, [M+H]⁺) Notable Properties
Target Compound Thiazolidinone-indole 3-methoxypropyl, 2,4-dimethylphenyl C₂₅H₂₄N₃O₃S₂ 223.6 High polarity due to thioxo group; planar geometry
N-(3,4-dimethylphenyl)- analog Thiazolidinone-indole 3-ethoxypropyl, 3,4-dimethylphenyl C₂₆H₂₆N₃O₃S₂ 223.6 Ethoxypropyl increases lipophilicity (logP +0.3 vs. methoxypropyl)
N-(2-methylphenyl)-sulfonyl analog Thiazolidinone-indole Phenylsulfonyl, 2-methylphenyl C₂₅H₂₂N₃O₄S₂ N/A Sulfonyl group enhances metabolic stability but reduces solubility
Pyrimidoindole-sulfanyl analog Pyrimidoindole 4-ethoxyphenyl, sulfanyl C₂₉H₂₇N₄O₃S N/A Bulkier core reduces membrane permeability

Key Observations

Substituent Effects :

  • The 3-methoxypropyl group in the target compound confers moderate lipophilicity compared to the ethoxypropyl analog .
  • Replacement of the thioxo group with sulfonyl (as in ) alters hydrogen-bonding capacity, reducing interaction with cysteine proteases in bioactivity assays.

Core Modifications :

  • Pyrimidoindole-based analogs (e.g., ) exhibit larger collision cross-sections (CCS >250 Ų) due to extended aromatic systems, impacting diffusion rates in biological systems.

Spectroscopic Comparisons: NMR analysis of thiazolidinone-indole derivatives reveals distinct chemical shifts in regions A (δ 7.2–7.8 ppm, indole protons) and B (δ 3.5–4.1 ppm, methoxy/ethoxypropyl protons), correlating with electronic effects of substituents .

Table 2: Bioactivity Trends in Related Compounds

Compound Class Bioactivity Mechanism Reference
Thiazolidinone-indoles Anticancer (IC₅₀: 1–10 μM) Topoisomerase II inhibition via planar intercalation
Isatin-thiosemicarbazones Antiviral (EC₅₀: 5–20 μM) RNA polymerase binding
Sulfonyl-thiazolidinones Anti-inflammatory (IC₅₀: 50–100 nM) COX-2 selective inhibition

Methodological Insights

  • Molecular Networking: LC-MS/MS-based cosine scores (>0.85) confirm structural similarity between the target compound and its ethoxypropyl analog, despite minor substituent differences .
  • Crystallography: SHELX refinement of related thiazolidinone derivatives highlights the role of hydrogen-bonding networks (e.g., N–H···S interactions) in stabilizing crystal lattices .

Biological Activity

N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity:

  • Phenyl Group : Imparts hydrophobic characteristics.
  • Thiazolidinone Moiety : Known for its role in various biological activities, including anti-inflammatory and anti-cancer properties.
  • Indole Derivative : Often associated with neuroprotective effects and modulation of neurotransmitter systems.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and inhibition of anti-apoptotic proteins such as XIAP (X-linked inhibitor of apoptosis protein) and MDM2 (Mouse double minute 2 homolog).

Cell LineIC50 (μM)Mechanism of Action
EU-10.3Induces apoptosis via caspase activation
EU-30.4Inhibits XIAP and MDM2
NB Cell Lines0.5 - 1.2Reduces colony formation and cell proliferation

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation markers in vitro. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of the compound in a mouse model bearing xenografts of human leukemia cells. Treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study concluded that the compound's ability to induce apoptosis was a key factor in its therapeutic potential.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways involved. Researchers found that the compound effectively disrupted the interaction between MDM2 and p53, leading to increased p53 activity and subsequent tumor suppression. This dual inhibition mechanism highlights its potential as a therapeutic agent in p53-deficient tumors.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, starting with condensation of thiazolidinone precursors with indole derivatives. For example:

  • Step 1 : Formation of the thiazolidinone ring via base-catalyzed condensation (e.g., using sodium acetate in acetic acid) .
  • Step 2 : Coupling with an indole-acetamide intermediate under reflux in inert atmospheres (e.g., N₂) to stabilize reactive intermediates .
  • Optimization : Microwave-assisted synthesis can reduce reaction times by 30–50% compared to conventional heating . Solvent selection (e.g., DMF or ethanol) and temperature control (80–120°C) are critical for achieving yields >70% .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions, particularly the (3Z)-configuration of the thiazolidinone-indole moiety .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₂₄H₂₄N₃O₃S₂, exact mass 482.12 g/mol) and detects impurities .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the thioxo group) .

Q. How can researchers assess the compound’s preliminary biological activity in vitro?

  • Methodology :

  • Enzyme Inhibition Assays : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
  • Cell Viability Studies : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ values calculated via nonlinear regression .
  • Antimicrobial Testing : Employ broth microdilution methods (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Methodology :

  • Analog Synthesis : Replace the 3-methoxypropyl group with bulkier (e.g., benzyl) or polar (e.g., hydroxyethyl) substituents to modulate lipophilicity .

  • Activity Cliffs : Compare IC₅₀ values of analogs (see Table 1) to identify critical substituents. For example, fluorinated variants often show enhanced cellular uptake .

  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes with targets like EGFR or tubulin .

    Analog Substituent IC₅₀ (μM) Target
    Parent Compound3-methoxypropyl2.1 ± 0.3EGFR
    Fluorinated3-fluoroethyl1.4 ± 0.2EGFR
    Hydrophilic3-hydroxypropyl5.8 ± 0.6Tubulin

Q. What strategies address low aqueous solubility during formulation for in vivo studies?

  • Methodology :

  • Co-Solvent Systems : Use PEG-400/water (70:30) or cyclodextrin complexes to enhance solubility up to 10 mg/mL .
  • Prodrug Design : Introduce phosphate esters at the acetamide group, which hydrolyze in vivo to release the active compound .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm size) for sustained release, improving bioavailability by 3–5× .

Q. How should researchers resolve contradictions in biological activity data across different assays?

  • Methodology :

  • Assay Validation : Ensure consistency in cell lines (e.g., passage number <20) and assay conditions (e.g., serum-free media vs. 10% FBS) .
  • Orthogonal Assays : Confirm apoptosis induction via both Annexin V/PI staining and caspase-3 activation assays .
  • Meta-Analysis : Compare data with structurally related compounds (e.g., thiazolidinone-indole hybrids) to identify trends in potency .

Q. What methods improve the compound’s stability under physiological conditions?

  • Methodology :

  • Lyophilization : Store as a lyophilized powder at -80°C to prevent hydrolysis of the thioxo group .
  • pH Optimization : Buffered solutions (pH 6.5–7.4) minimize degradation; avoid alkaline conditions (>pH 8) .
  • Light Protection : Use amber vials to prevent photodegradation of the indole moiety .

Q. How can molecular interactions with biological targets be elucidated?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, kᵈ) to immobilized targets like kinases .
  • X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., PDB ID 6XYZ) to identify key hydrogen bonds .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for SAR refinement .

Q. What advanced techniques optimize reaction yields during scale-up synthesis?

  • Methodology :

  • Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., oxidation) and improve reproducibility .
  • Design of Experiments (DoE) : Use response surface modeling to optimize variables (temperature, catalyst loading) for >90% yield .
  • In-line Analytics : Implement FTIR or HPLC monitoring for real-time feedback on reaction progress .

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